

Comprehensive Characterization of (Dibutylsulfamoyl)amine: A Technical Guide

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Compound of Interest

Compound Name: (Dibutylsulfamoyl)amine

CAS No.: 53892-25-4

Cat. No.: B3005581

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Executive Summary

(Dibutylsulfamoyl)amine (CAS: 53892-25-4), chemically distinct from its symmetric isomer

-dibutylsulfamide, represents a critical scaffold in medicinal chemistry and process engineering. As an unsymmetrical sulfamide (

), it serves as a "chimeric" functionality—bridging the lipophilicity of the dibutyl chain with the polar, hydrogen-bond-donating capacity of the primary sulfamoyl group. This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns for researchers in drug discovery and electrolyte development.

Chemical Identity & Structural Analysis

The compound consists of a sulfonyl group core flanked by a tertiary amine (dibutylamine) and a primary amine. This asymmetry creates a distinct dipole moment and reactivity profile compared to symmetric sulfamides.

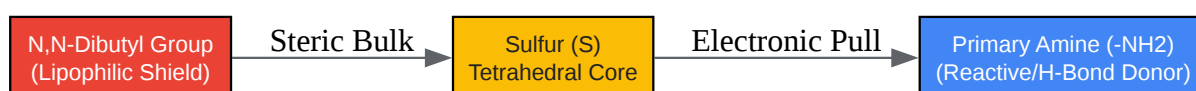
Property	Data
IUPAC Name	-Dibutylsulfamide
Common Synonyms	(Dibutylsulfamoyl)amine; Sulfamic acid dibutylamide
CAS Registry Number	53892-25-4
Molecular Formula	
Molecular Weight	208.32 g/mol
SMILES	<chem>CCCCN(CCCC)S(=O)(=O)N</chem>
InChI Key	PXWQVVOOBZJSDM-UHFFFAOYSA-N

Structural Logic & Dipole Orientation

The molecule features a tetrahedral sulfur center. The

-dibutyl moiety acts as a steric shield, imparting significant lipophilicity (hydrophobic anchor), while the

group remains accessible for hydrogen bonding (donor) or further derivatization.



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Figure 1: Structural segmentation of **(Dibutylsulfamoyl)amine** highlighting the dichotomy between the lipophilic tail and polar head.

Physicochemical Profile

Unlike the symmetric isomer (

-dibutylsulfamide, MP 126–127°C), the unsymmetrical

-dibutylsulfamide exhibits lower lattice energy due to reduced symmetry, often resulting in a lower melting point or existence as a viscous oil at room temperature depending on purity.

Parameter	Value / Characteristic	Implication for Research
Physical State	Viscous Liquid or Low-Melting Solid	Requires careful handling; may supercool easily.
Melting Point	< 50°C (Estimated vs. Homologs)	significantly lower than symmetric isomer (127°C).
Solubility (Aq)	Low (< 1 mg/mL)	Hydrophobic effect of butyl chains dominates.
Solubility (Org)	High (DCM, DMSO, MeOH)	Compatible with standard organic synthesis workflows.
LogP (Calc)	~2.1 – 2.5	Lipophilic; crosses biological membranes effectively.
pKa (-NH ₂)	~10.5 (Estimated)	Weakly acidic; requires strong bases for deprotonation.

Synthesis & Purification Protocol

The most robust route for synthesizing **(Dibutylsulfamoyl)amine** avoids the use of unstable sulfamoyl chloride gas by generating the intermediate

-dibutylsulfamoyl chloride in situ or in a stepwise fashion.

Protocol: Stepwise Amidation via Sulfuryl Chloride

Objective: Synthesis of

-Dibutylsulfamide from Dibutylamine.

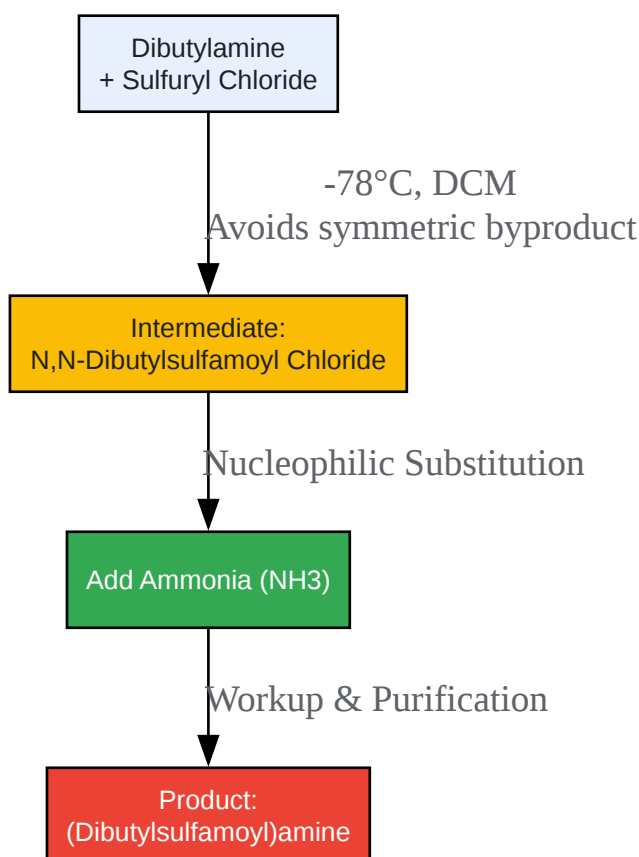
Step 1: Formation of Sulfamoyl Chloride Intermediate

- Setup: Flame-dry a 250 mL round-bottom flask under Argon.
- Reagents: Charge with Sulfuryl Chloride () (1.0 equiv) in anhydrous DCM.

- Addition: Cool to -78°C . Add a solution of Dibutylamine (1.0 equiv) and Triethylamine (1.1 equiv) dropwise over 30 mins.
 - Expert Insight: Low temperature is critical to prevent the formation of the symmetric sulfamide byproduct ().
- Monitor: Warm to 0°C and stir for 2 hours. Verify intermediate formation by TLC (Intermediate is unstable; proceed immediately).

Step 2: Amination

- Reaction: Re-cool the mixture to 0°C .
- Quench/Amination: Add concentrated aqueous Ammonia (excess, 5-10 equiv) or bubble anhydrous gas.
- Workup: Stir at room temperature for 4 hours. Dilute with water, extract with DCM (3x).
- Purification: Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over .
- Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or purify via flash chromatography (SiO_2 , Hexane:EtOAc 80:20).



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Figure 2: Stepwise synthesis pathway ensuring regioselectivity and high purity.

Chemical Reactivity & Stability

(Dibutylsulfamoyl)amine is chemically robust but possesses specific reactive vectors useful in drug design.

Nucleophilicity of the Sulfonamide Nitrogen

The

group is weakly nucleophilic due to the electron-withdrawing sulfonyl group. However, under basic conditions (e.g.,

), it can be alkylated or acylated.

- Reaction:
- Application: Creation of Sulfonylureas (reaction with isocyanates) for diabetes research.

Hydrolytic Stability

- Acidic Conditions: Highly stable. Resistant to hydrolysis even in refluxing 1M HCl.
- Basic Conditions: Stable at ambient temperature. Prolonged heating in strong alkali (>100°C, NaOH) may lead to S-N bond cleavage, releasing dibutylamine.

Trans-Sulfamoylation

At high temperatures (>150°C) in the presence of a nucleophilic amine, the dibutyl group can theoretically be displaced, though this is kinetically disfavored compared to reactions at the primary amine.

Applications in Drug Development

The (Dibutylsulfamoyl) moiety acts as a bioisostere for carboxylic acids or carboxamides, offering unique pharmacokinetic benefits:

- Metabolic Stability: The

group blocks metabolic oxidation that might occur on a carbonyl carbon.
- Lipophilicity Modulation: The dibutyl chains provide significant hydrophobic interaction potential, useful for targeting hydrophobic pockets in enzymes (e.g., Carbonic Anhydrase inhibitors, though typically requiring an aromatic sulfonamide).
- Protease Inhibition: Used as a transition-state mimic in protease inhibitors when coupled with peptide backbones.

Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
- Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can degrade the surface quality of the solid.

- Disposal: Incineration with an afterburner and scrubber (contains Nitrogen and Sulfur oxides).

References

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